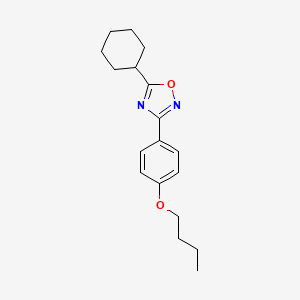
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butoxyphenyl group and a cyclohexyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact molecular pathways and targets are still under investigation, but its effectiveness is attributed to its ability to interfere with critical biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4′-(Butoxyphenyl)-3,2′6′,3″-terpyridine: This compound shares the butoxyphenyl group but differs in its core structure, which is a terpyridine rather than an oxadiazole.
N-(4-Butoxyphenyl)acetamide: Another compound with a butoxyphenyl group, but with an acetamide functional group instead of an oxadiazole ring.
Uniqueness
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole stands out due to its unique combination of a butoxyphenyl group and a cyclohexyl group attached to an oxadiazole ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-13-21-16-11-9-14(10-12-16)17-19-18(22-20-17)15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3 |
Clé InChI |
JXJPZWPUJWRFLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















